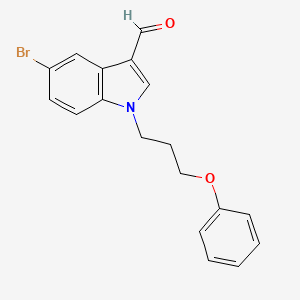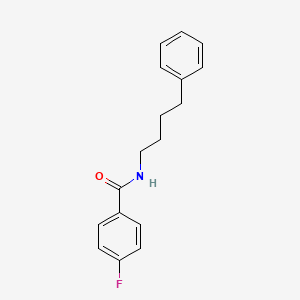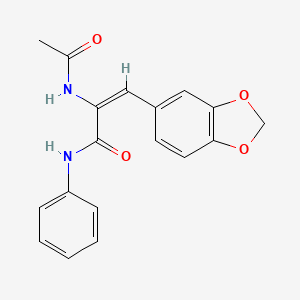
5-溴-1-(3-苯氧基丙基)-1H-吲哚-3-甲醛
描述
"5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde" is a compound that has attracted interest due to its structural uniqueness and potential for various chemical transformations. The presence of a bromo substituent on the indole ring, along with a phenoxypropyl group and an aldehyde functional group, offers diverse chemical reactivity and interaction possibilities.
Synthesis Analysis
The synthesis of related indole derivatives often involves condensation reactions, Friedel-Crafts-type alkylation, or catalyzed cyclization processes. For example, bismuth(III) triflate has been used as a catalyst for a three-component reaction involving indoles, α-bromoacetaldehyde acetals, and ketones to synthesize carbazole derivatives, demonstrating the versatility of bromo-indole compounds in synthetic chemistry (Gu et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives, including those similar to "5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde," often features intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity. X-ray diffraction analysis provides insights into the precise arrangement of atoms within the crystal lattice, revealing the structural basis for the compound's chemical behavior (Barakat et al., 2017).
Chemical Reactions and Properties
Indole derivatives can participate in various chemical reactions, including nucleophilic substitution, cycloisomerization, and condensation reactions. The bromo and aldehyde functional groups present in "5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde" make it a valuable intermediate for further chemical transformations. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes from related substrates (Kothandaraman et al., 2011).
科学研究应用
晶体学分析和分子间相互作用
5-溴-1H-吲哚-3-甲醛及其衍生物因其晶体学性质而受到研究,揭示了其分子结构和分子间相互作用。例如,5-溴-1H-吲哚-3-甲醛 3-甲氧基-苯甲酰腙的分子通过氨基羰基氢键配对,这些氢键通过额外的氢键进一步连接成带状,展示了该化合物形成结构化分子组装体的潜力 (H. Ali, S. N. A. Halim, S. Ng, 2005)。类似地,5-溴-1H-吲哚-3-甲醛与 1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮的缩合反应突出了其在化学合成中的多功能性,从而产生具有光谱和热工具特征的新化合物 (A. Barakat, S. Soliman, H. Ghabbour, M. Ali, A. Al-Majid, A. Zarrouk, I. Warad, 2017).
合成与表征
该化合物在合成化学中也至关重要,尤其是在复杂分子合成方法的开发中。例如,一种利用 5-(3-羟基丙基)-7-甲氧基-2-(3'-甲氧基-4'-羟基苯基)苯并[b]呋喃-3-甲醛的苯并呋喃腺苷拮抗剂 XH-14 的高效合成,证明了该化合物在促进生物活性分子创建中的作用 (S. A. Hutchinson, Henning Luetjens, P. Scammells, 1997)。此外,从海绵中分离出双吲哚生物碱,包括吲哚-3-甲醛的衍生物,突出了该化合物在天然产物化学和潜在生物活性化合物发现中的重要性 (M. McKay, A. Carroll, R. Quinn, J. Hooper, 2002).
抗菌活性
对带有苯氧基吡唑的 4H-色烯衍生物的抗菌性能的研究,该衍生物是在包括 5-苯氧基吡唑-4-甲醛在内的化合物中通过微波辐射合成的,说明了 5-溴-1-(3-苯氧基丙基)-1H-吲哚-3-甲醛衍生物在生物医学应用中的潜力。这些化合物对多种细菌和真菌病原体表现出活性,表明了开发新型抗菌剂的一个有希望的途径 (C. Sangani, N. Shah, Manish P. Patel, R. Patel, 2012).
环境和生物学研究
在环境和生物背景下,厌氧菌对卤代芳香醛的转化突出了该化合物在环境化学和生物修复研究中的相关性。这项研究提供了对卤代化合物的生物降解途径及其对环境健康的影响的见解 (A. Neilson, A. Allard, P. Hynning, M. Remberger, 1988).
属性
IUPAC Name |
5-bromo-1-(3-phenoxypropyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-7-8-18-17(11-15)14(13-21)12-20(18)9-4-10-22-16-5-2-1-3-6-16/h1-3,5-8,11-13H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQSUUWQTBEHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=C2C=CC(=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)
![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)


![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)